molecular formula C12H11NaO3S B12718505 Sodium 2,3-dimethyl-1-naphthalenesulfonate CAS No. 27178-87-6

Sodium 2,3-dimethyl-1-naphthalenesulfonate

Cat. No.: B12718505
CAS No.: 27178-87-6
M. Wt: 258.27 g/mol
InChI Key: VDHOTNRNELFZCL-UHFFFAOYSA-M
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Description

Sodium 2,3-dimethyl-1-naphthalenesulfonate is a chemical compound with the molecular formula C₁₂H₁₁NaO₃S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonate group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,3-dimethyl-1-naphthalenesulfonate typically involves the sulfonation of 2,3-dimethylnaphthalene. The reaction is carried out by treating 2,3-dimethylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the complete sulfonation of the naphthalene derivative.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,3-dimethylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3-dimethyl-1-naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

Sodium 2,3-dimethyl-1-naphthalenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological molecules.

    Industry: this compound is used in the manufacture of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2,3-dimethyl-1-naphthalenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can form ionic interactions with positively charged sites on proteins or other biomolecules, affecting their function and activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-naphthalenesulfonate
  • Sodium 1-naphthalenesulfonate
  • Sodium 2,3-diisopropylnaphthalene-1-sulfonate

Uniqueness

Sodium 2,3-dimethyl-1-naphthalenesulfonate is unique due to the presence of two methyl groups on the naphthalene ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other naphthalenesulfonate derivatives and can lead to different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

27178-87-6

Molecular Formula

C12H11NaO3S

Molecular Weight

258.27 g/mol

IUPAC Name

sodium;2,3-dimethylnaphthalene-1-sulfonate

InChI

InChI=1S/C12H12O3S.Na/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1

InChI Key

VDHOTNRNELFZCL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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